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molecular formula C8H7FN2O B3274100 2-Amino-6-fluoro-4-methoxybenzonitrile CAS No. 601517-02-6

2-Amino-6-fluoro-4-methoxybenzonitrile

Cat. No. B3274100
M. Wt: 166.15 g/mol
InChI Key: RWFANFVLWPNXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309263B2

Procedure details

Ammonia gas was bubbled through a solution of 2,6-difluoro-4-methoxybenzonitrile (1.0 g, 5.91 mmol) in dimethylsulfoxide (11.83 mL) for 10 minutes. The reaction was then sealed and stirred at 90° C. for 24 hours. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to afford a tan residue. The residue was triturated with water, collected be vacuum filtration, and dried in vacuo to afford the title intermediate (0.9 g, 5.42 mmol) as a white solid. LC/MS (ESI+) m/z=167 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.83 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7](F)[C:4]=1[C:5]#[N:6]>CS(C)=O>[NH2:1][C:7]1[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=[C:3]([F:2])[C:4]=1[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1)OC)F
Name
Quantity
11.83 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a tan residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
CUSTOM
Type
CUSTOM
Details
collected
FILTRATION
Type
FILTRATION
Details
vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.42 mmol
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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